3-oxo-5-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid
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Overview
Description
3-oxo-5-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid is a quinoxaline derivative characterized by the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-5-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid typically involves the reaction of quinoxaline derivatives with trifluoromethylating agents. One common method includes the use of 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine as starting materials . The reaction is carried out under controlled conditions, often involving heating and the use of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-oxo-5-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .
Scientific Research Applications
3-oxo-5-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-oxo-5-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine
- 3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid
Uniqueness
3-oxo-5-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid is unique due to its specific quinoxaline core structure combined with a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H5F3N2O3 |
---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
3-oxo-5-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)4-2-1-3-5-6(4)15-8(16)7(14-5)9(17)18/h1-3H,(H,15,16)(H,17,18) |
InChI Key |
PDVJUOKQVSVCSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(C(=O)N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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